Lipofermata

Übersicht

Beschreibung

Lipofermata ist eine Verbindung, die für ihre Rolle als Inhibitor des Fettsäuretransportproteins 2 (FATP2) bekannt ist. Es hat in der wissenschaftlichen Forschung aufgrund seiner Fähigkeit, den Lipidtransport zu hemmen, große Aufmerksamkeit erlangt, was Auswirkungen auf verschiedene biologische Prozesse und Krankheiten hat .

Herstellungsmethoden

This compound wird durch eine Reihe von chemischen Reaktionen synthetisiert, die Spiro-Indolin-Thiadiazol-Analoga umfassen. Die Syntheseroute umfasst typischerweise die Bromierung von Indolin, gefolgt von der Bildung des Thiadiazolrings. Die Reaktionsbedingungen beinhalten oft die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern .

Wissenschaftliche Forschungsanwendungen

Lipofermata hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung verwendet, um den Fettsäuretransport und -stoffwechsel zu untersuchen.

Biologie: this compound wird in der Forschung im Zusammenhang mit dem Lipidstoffwechsel und seiner Rolle in verschiedenen biologischen Prozessen eingesetzt.

Medizin: Es hat sich als vielversprechend für die Behandlung von Krankheiten im Zusammenhang mit dem Lipidstoffwechsel erwiesen, wie Osteoporose und bestimmte Krebsarten

Industrie: This compound wird bei der Entwicklung von Therapeutika eingesetzt, die auf Lipidtransportwege abzielen.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Aktivität des Fettsäuretransportproteins 2 (FATP2) hemmt. Diese Hemmung stört den Transport von langkettigen Fettsäuren in die Zellen und beeinflusst so den Lipidstoffwechsel. Die molekularen Ziele von this compound umfassen FATP2, und es beeinflusst Pfade im Zusammenhang mit der Fettsäureaufnahme und dem Energiestoffwechsel .

Wirkmechanismus

Target of Action

Lipofermata primarily targets the Fatty Acid Transport Protein 2 (FATP2) . FATP2 is a transporter for long-chain and very-long-chain fatty acids . It plays a crucial role in lipid metabolism, which is essential for maintaining bone homeostasis, particularly in osteoclasts (OCs) formation . FATP2 is also involved in the reprogramming of neutrophils to an immunosuppressive and pro-tumorigenic state .

Mode of Action

This compound acts as an inhibitor of FATP2 . It selectively inhibits the fatty acid transport function of FATP2 without affecting acetyl-CoA synthetase activity . This inhibition results in significant changes in the cells, particularly in the differentiation of OCs .

Biochemical Pathways

The inhibition of FATP2 by this compound affects several biochemical pathways. It reduces fatty acid β-oxidation and inhibits energy metabolism . It also regulates Reactive Oxygen Species (ROS) metabolism to decrease ROS production . These changes in the biochemical pathways ultimately inhibit OC differentiation .

Result of Action

The inhibition of FATP2 by this compound results in significant molecular and cellular effects. It inhibits OC differentiation , reverses the suppressive activity of polymorphonuclear myeloid-derived suppressor cells (PMN-MDSCs) , and reduces tumor growth . In pathological models of bone loss induced by LPS or ovariectomy, in vivo treatment with this compound was able to rescue the loss of bone mass by inhibiting OC differentiation .

Action Environment

Environmental factors such as hypoxia, acidosis, and nutritional alterations can influence the action of this compound . These factors can promote metabolic reprogramming in tumor cells, affecting lipid metabolism and functional phenotypes of cells in the tumor microenvironment . .

Biochemische Analyse

Biochemical Properties

Lipofermata interacts with FATP2, a transporter for long-chain and very-long-chain fatty acids . It inhibits the uptake of these fatty acids in various cell types, including Caco-2, mmC2C12, rnINS-1E, and HepG2 cells . The nature of these interactions involves the inhibition of fatty acid transport, which is crucial for various biochemical reactions within the cell .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it inhibits the differentiation of osteoclasts and reduces lipid accumulation in renal tubular epithelial cells (TECs) . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily by inhibiting FATP2 . This inhibition reduces fatty acid β-oxidation and energy metabolism, while also regulating reactive oxygen species (ROS) metabolism to decrease ROS production . These changes at the molecular level ultimately lead to the inhibition of cell differentiation .

Temporal Effects in Laboratory Settings

Over time, this compound has been observed to restore fatty acid oxidation (FAO) activities and alleviate fibrotic responses in both in vivo and in vitro studies

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages

Metabolic Pathways

This compound is involved in the fatty acid metabolic pathway . By inhibiting FATP2, it impacts the uptake of long-chain and very-long-chain fatty acids, which are crucial components of this pathway .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are closely tied to its role as a FATP2 inhibitor

Subcellular Localization

It is known that this compound interacts with FATP2, which is found in various locations within the cell , but specific details regarding any targeting signals or post-translational modifications that direct it to specific compartments or organelles are not currently available.

Vorbereitungsmethoden

Lipofermata is synthesized through a series of chemical reactions involving spiro-indoline-thiadiazole analogs. The synthetic route typically includes the bromination of indoline, followed by the formation of the thiadiazole ring. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .

Analyse Chemischer Reaktionen

Lipofermata durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können die in this compound vorhandenen funktionellen Gruppen modifizieren und ihre chemischen Eigenschaften verändern.

Vergleich Mit ähnlichen Verbindungen

Lipofermata ist einzigartig in seiner spezifischen Hemmung von FATP2. Ähnliche Verbindungen umfassen:

Grassofermata: Ein weiterer FATP2-Inhibitor mit einer anderen chemischen Struktur, aber ähnlichen hemmenden Wirkungen auf den Fettsäuretransport.

FATP1- und FATP4-Inhibitoren: Diese Verbindungen zielen auf andere Mitglieder der FATP-Familie ab, haben jedoch im Vergleich zu this compound unterschiedliche Spezifitäten und Wirkungen.

This compound zeichnet sich durch seine hohe Spezifität für FATP2 und seine potenziellen therapeutischen Anwendungen bei Krankheiten im Zusammenhang mit dem Lipidstoffwechsel aus.

Biologische Aktivität

Lipofermata, a small molecule identified as a potent inhibitor of fatty acid transport protein 2 (FATP2), has garnered attention for its significant biological activity, particularly in the context of lipid metabolism and associated diseases. This article reviews the compound's mechanisms, efficacy, and implications in various biological systems, supported by data from recent studies.

This compound functions primarily as a non-competitive inhibitor of FATP2, specifically targeting the uptake of long-chain and very long-chain fatty acids while sparing medium-chain fatty acids (C6-C10) from its inhibitory effects. This specificity is crucial as it helps to mitigate lipotoxicity—an accumulation of lipids that can lead to cellular dysfunction and death—without disrupting normal fatty acid metabolism in other pathways .

Efficacy in Cellular Models

Recent studies have demonstrated this compound's effectiveness across various cell lines, including:

- HepG2 Cells : Inhibition of fatty acid uptake was observed with an IC50 ranging from 3 to 6 µM.

- Caco-2 Cells : Similar inhibition profiles were noted, reinforcing its potential as a therapeutic agent for gastrointestinal lipid absorption.

- Primary Human Adipocytes : While less effective (IC50 ~39 µM), this compound still exhibited significant inhibition compared to other cell types .

Table 1: Efficacy of this compound in Different Cell Lines

| Cell Line | IC50 (µM) | Specificity |

|---|---|---|

| HepG2 | 3-6 | Long/Very Long Chain Fatty Acids |

| Caco-2 | 3-6 | Long/Very Long Chain Fatty Acids |

| Primary Adipocytes | 39 | Long/Very Long Chain Fatty Acids |

Impact on Lipid Accumulation and Lipotoxicity

This compound has been shown to prevent lipid accumulation in hepatocytes and pancreatic beta cells, which are critical in metabolic diseases such as obesity and type 2 diabetes. In vitro studies indicated that this compound effectively reduced palmitate-induced oxidative stress and cell death by redirecting excess fatty acids to adipose tissue, thus alleviating the burden on liver and pancreatic cells .

In Vivo Studies

In vivo experiments using mouse models have illustrated the compound's ability to inhibit dietary fat absorption. Mice administered this compound exhibited significantly reduced absorption of labeled oleate, demonstrating its potential as a therapeutic agent for conditions linked to excessive dietary fat intake .

Case Study: Tumor Growth Inhibition

A pivotal study highlighted this compound's role in cancer biology. In models of melanoma, treatment with this compound reduced tumor growth rates by impairing the ability of myeloid-derived suppressor cells (MDSCs) to accumulate lipids necessary for their immunosuppressive functions. This effect was attributed to decreased arachidonic acid uptake and subsequent reduction in prostaglandin E2 synthesis, both critical mediators of tumor progression .

Pathway Analysis

Pathway enrichment analyses have revealed that FATP2 deletion alters the expression of numerous genes involved in lipid metabolism. Notably, genes associated with peroxisome proliferator-activated receptor alpha (PPARα) signaling were upregulated in FATP2-deficient models. This suggests that this compound may influence broader metabolic pathways through modulation of PPARα activity .

Table 2: Differentially Expressed Genes in FATP2-Deficient Models

| Gene Name | Function | Fold Change |

|---|---|---|

| CD36 | Fatty Acid Transport | 6-fold |

| FATP1 | Fatty Acid Transport | 4-fold |

| Acsl1 | Fatty Acid Activation | 1.6-fold |

Eigenschaften

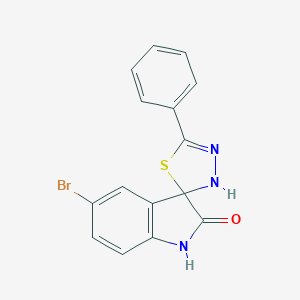

IUPAC Name |

5-bromo-5'-phenylspiro[1H-indole-3,2'-3H-1,3,4-thiadiazole]-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrN3OS/c16-10-6-7-12-11(8-10)15(14(20)17-12)19-18-13(21-15)9-4-2-1-3-5-9/h1-8,19H,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRBYYBWDUNSVAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC3(S2)C4=C(C=CC(=C4)Br)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.